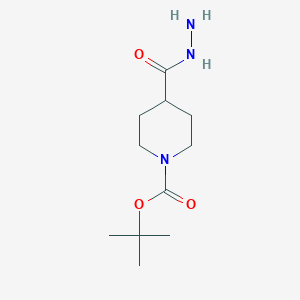

1-Boc-Isonipecotic acid hydrazide

描述

属性

IUPAC Name |

tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIKTOWFNQDEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627703 | |

| Record name | tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187834-88-4 | |

| Record name | tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which enhances its solubility in organic solvents and allows for controlled deprotection in synthetic routes. The presence of a hydrazide moiety provides a reactive handle for the construction of more complex molecular architectures, such as hydrazones, pyrazoles, and other heterocyclic systems.[1][2] This compound serves as a valuable building block for creating diverse molecular scaffolds for the development of novel therapeutic agents.[3]

The Boc-protected piperidine motif is a common feature in many pharmaceutical compounds, offering a stable and versatile scaffold. The hydrazide functional group is also a well-established pharmacophore, known to contribute to a range of biological activities and to act as a linker in drug conjugates.[4][5][6]

Physicochemical Properties of Structurally Related Compounds

To provide an informed perspective on the likely properties of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate, the following tables summarize the available data for its key synthetic precursor, 1-Boc-piperidine-4-carboxylic acid, and other relevant analogs.

Table 1: General Properties of 1-Boc-Piperidine-4-Carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [7][8][9] |

| Molecular Weight | 229.27 g/mol | [7][8][9] |

| Appearance | Solid | [9] |

| CAS Number | 84358-13-4 | [7] |

Table 2: Calculated Physicochemical Parameters of 1-Boc-Piperidine-4-Carboxylic Acid

| Parameter | Value | Reference |

| XLogP3 | 1.1 | [7][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 3 | [8] |

| Exact Mass | 229.13140809 g/mol | [7] |

| Topological Polar Surface Area | 66.8 Ų | [7] |

Table 3: Physicochemical Data for Other Relevant Piperidine Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | - | 0.8 |

| 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C₁₁H₂₀N₂O₄ | 244.29 | 289-294 | -2.2 |

| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | - | 1.2 |

| tert-Butyl 4-iodopiperidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | - | 2.6 |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for determining the key physicochemical properties of organic compounds like tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate.

The melting point is a crucial indicator of a compound's purity.[10]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[11][12]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[11][13]

-

The capillary tube is placed in the heating block of the melting point apparatus.[12]

-

The sample is heated rapidly to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (approximately 2°C per minute) starting from a temperature about 20°C below the approximate melting point.[10]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.[13] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

-

Solubility provides insights into the polarity and functional groups of a molecule.[14]

-

Apparatus: Small test tubes, vortex mixer, spatula, and a selection of solvents.

-

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[15]

-

Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in portions.[15]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[15][16]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[16]

-

The solubility profile across different solvents can help classify the compound based on its acidic, basic, or neutral nature.

-

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

-

Method 1: Potentiometric Titration

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a suitable solvent (often a water-co-solvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[17]

-

-

-

Method 2: ¹H NMR Spectroscopy

-

Apparatus: NMR spectrometer.

-

Procedure:

-

¹H NMR spectra of the compound are recorded in a series of buffered solutions with known pH values.

-

The chemical shift of a proton sensitive to the ionization state of the molecule is monitored.

-

The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation. This method is particularly useful for determination in aqueous-organic solvent mixtures.[18][19][20]

-

-

LogP is a measure of a compound's lipophilicity, a critical parameter in drug design.[21]

-

Method 1: Shake-Flask Method

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).[22]

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.[22]

-

The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[21]

-

-

-

Method 2: Reverse-Phase HPLC

-

Apparatus: HPLC system with a C18 column.

-

Procedure:

-

The retention time of the compound on a calibrated reverse-phase HPLC column is measured.[23]

-

A correlation is established between the logarithm of the retention time and the known LogP values of a series of standard compounds.[23]

-

The LogP of the unknown compound is then estimated from its retention time using this correlation.

-

-

Role in Drug Discovery and Synthesis

tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate is a versatile intermediate in synthetic and medicinal chemistry. The Boc-protecting group allows for selective reactions at the hydrazide moiety, which can then be deprotected under acidic conditions to reveal the piperidine nitrogen for further functionalization.

Caption: Synthetic route and applications of the title compound.

The diagram above illustrates the synthesis of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate from its carboxylic acid precursor. It also highlights its utility as a versatile building block in drug discovery, enabling the synthesis of various bioactive molecules and its potential incorporation as a linker in Proteolysis Targeting Chimeras (PROTACs).[24]

Caption: General synthetic workflow utilizing the title compound.

This workflow demonstrates a typical synthetic sequence where the hydrazide moiety is first elaborated, followed by the removal of the Boc protecting group to allow for subsequent modification at the piperidine nitrogen. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. N-Boc-piperidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 21. acdlabs.com [acdlabs.com]

- 22. agilent.com [agilent.com]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-piperidine-4-carboxylhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-piperidine-4-carboxylhydrazide, a valuable building block in medicinal chemistry and drug development. The document details the multi-step synthesis from commercially available starting materials, including experimental protocols and characterization data for key intermediates and the final product.

Introduction

N-Boc-piperidine-4-carboxylhydrazide, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the presence of the Boc-protected nitrogen and the hydrazide functionality allows for selective chemical modifications, making it a versatile tool for drug discovery and development. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the piperidine nitrogen that can be readily removed under acidic conditions, enabling further functionalization.

Synthesis Pathway

The synthesis of N-Boc-piperidine-4-carboxylhydrazide is typically achieved through a two-step process starting from the commercially available 4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a Boc group to yield N-Boc-piperidine-4-carboxylic acid. This intermediate is then converted to the corresponding methyl ester, which subsequently undergoes hydrazinolysis to afford the final product.

Caption: Overall synthesis pathway for N-Boc-piperidine-4-carboxylhydrazide.

Experimental Protocols

Synthesis of N-Boc-piperidine-4-carboxylic acid

This procedure outlines the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid in a mixture of aqueous sodium hydroxide and tert-butanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the cooled solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.

-

Quench the reaction by the addition of 10% aqueous HCl until the pH of the aqueous phase is between 2 and 3.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[1]

Synthesis of Methyl N-Boc-piperidine-4-carboxylate

This protocol describes the esterification of the carboxylic acid intermediate.

Materials:

-

N-Boc-piperidine-4-carboxylic acid

-

Potassium carbonate

-

Iodomethane

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-piperidine-4-carboxylic acid in DMF, add potassium carbonate and iodomethane.

-

Stir the reaction mixture at room temperature for three hours.

-

Pour the reaction mixture into 10% aqueous potassium carbonate.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer in vacuo.

-

Purify the crude product via column chromatography to obtain methyl N-Boc-piperidine-4-carboxylate.[2]

Synthesis of N-Boc-piperidine-4-carboxylhydrazide

This final step involves the conversion of the methyl ester to the desired hydrazide.

Materials:

-

Methyl N-Boc-piperidine-4-carboxylate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve methyl N-Boc-piperidine-4-carboxylate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of a polar solvent followed by precipitation with a non-polar solvent).

Characterization Data

The following tables summarize the key characterization data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for N-Boc-piperidine-4-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Melting Point | 148-153 °C | [3] |

| ¹H NMR (CDCl₃, δ) | 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H) | [4] |

Table 2: Physicochemical and Spectroscopic Data for Methyl N-Boc-piperidine-4-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [2] |

| Molecular Weight | 243.30 g/mol | |

| Melting Point | 33.0-37.0 °C | [2] |

| ¹H NMR (600 MHz, CDCl₃, δ) | 3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 1H), 1.70-1.55 (m, 2H), 1.44 (s, 9H) | [2] |

| ¹³C NMR (151 MHz, CDCl₃, δ) | 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9 | [2] |

Table 3: Physicochemical and Spectroscopic Data for N-Boc-piperidine-4-carboxylhydrazide

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₃O₃ | |

| Molecular Weight | 243.30 g/mol | |

| Appearance | White to off-white solid | |

| ¹H NMR (DMSO-d₆, δ) | Predicted: ~9.1 (s, 1H, -CONH-), ~4.2 (br s, 2H, -NH₂), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.2 (m, 1H), ~1.7 (m, 2H), ~1.5 (m, 2H), 1.39 (s, 9H) | |

| ¹³C NMR (DMSO-d₆, δ) | Predicted: ~173 (-C=O), ~154 (-O(C=O)N-), ~78 (-C(CH₃)₃), ~43 (piperidine CH₂), ~41 (piperidine CH), ~28 (piperidine CH₂), ~28 (-C(CH₃)₃) | |

| IR (KBr, cm⁻¹) | Predicted: ~3300-3200 (N-H stretching), ~1700 (C=O, Boc), ~1650 (C=O, hydrazide), ~1160 (C-O) | |

| Mass Spec (ESI-MS) | Predicted: m/z 244.16 [M+H]⁺ |

Note: Predicted spectral data is based on typical chemical shifts for similar functional groups and the known structure of the molecule. Actual experimental values may vary.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization of N-Boc-piperidine-4-carboxylhydrazide.

Conclusion

This technical guide provides detailed procedures for the synthesis of N-Boc-piperidine-4-carboxylhydrazide, a key building block for pharmaceutical research. The described methods are robust and can be readily implemented in a standard organic synthesis laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compounds. The versatility of N-Boc-piperidine-4-carboxylhydrazide makes it a valuable asset in the development of novel therapeutics.

References

An In-depth Technical Guide to 1-Boc-Isonipecotic Acid Hydrazide: A Key Intermediate in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-Boc-Isonipecotic acid hydrazide, a crucial building block in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, synthesis, and its significant role as a precursor to potent enzyme inhibitors.

Molecular Structure and Chemical Formula

This compound, systematically named tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a derivative of isonipecotic acid, a piperidine-4-carboxylic acid. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a hydrazide functional group at the 4-position.

Molecular Formula: C₁₁H₂₁N₃O₃[1][2]

Molecular Weight: 243.30 g/mol [2]

Synonyms: 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, tert-Butyl 4-(hydrazinylcarbonyl)piperidine-1-carboxylate, 1-BOC-4-(Hydrazinocarbonyl)piperidine[3][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | |

| Melting Point | 104-106 °C | [1] |

| Boiling Point (Predicted) | 409.2 ± 34.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.01 ± 0.20 | [1] |

| Storage | Store in a dry, sealed place | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in absolute ethanol (10 volumes), add hydrazine hydrate (10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization

1H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

δ 1.60-1.75 (m, 2H, piperidine-H)

-

δ 1.80-1.95 (m, 2H, piperidine-H)

-

δ 2.20-2.35 (m, 1H, piperidine-H)

-

δ 2.75-2.90 (m, 2H, piperidine-H)

-

δ 4.00-4.15 (m, 2H, piperidine-H)

-

δ 7.50 (br s, 1H, -NH-)

-

δ 3.90 (br s, 2H, -NH₂)

13C NMR (100 MHz, CDCl₃):

-

δ 28.4 (C(CH₃)₃)

-

δ 28.8 (piperidine-C)

-

δ 41.5 (piperidine-C)

-

δ 43.5 (piperidine-C)

-

δ 79.8 (C(CH₃)₃)

-

δ 154.8 (C=O, Boc)

-

δ 175.0 (C=O, hydrazide)

FTIR (KBr, cm⁻¹):

-

~3300-3400 (N-H stretching, hydrazide)

-

~2970 (C-H stretching, alkyl)

-

~1680 (C=O stretching, Boc urethane)

-

~1630 (C=O stretching, hydrazide)

-

~1520 (N-H bending)

Mass Spectrometry (ESI-MS):

-

m/z 244.17 [M+H]⁺

-

The Boc group is known to be labile in mass spectrometry and may show a characteristic loss of isobutylene (56 Da) or a tert-butyl group (57 Da).

Biological Significance and Applications

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules. A primary application is in the development of inhibitors for Tumor Necrosis Factor-alpha Converting Enzyme (TACE) , also known as ADAM17. TACE is a key metalloproteinase responsible for the shedding of the pro-inflammatory cytokine TNF-α from the cell surface. Overproduction of TNF-α is implicated in a range of inflammatory diseases.

TACE Inhibition Signaling Pathway

The inhibition of TACE prevents the release of soluble TNF-α, thereby blocking its subsequent pro-inflammatory signaling cascade. The diagram below illustrates the central role of TACE in this pathway and the point of intervention for inhibitors derived from this compound.

Conclusion

This compound is a versatile and valuable intermediate in medicinal chemistry. Its well-defined structure and reactivity, coupled with its role as a precursor to potent TACE inhibitors, underscore its importance in the development of novel therapeutics for inflammatory diseases. This guide provides the foundational technical information required for its effective utilization in research and drug discovery.

References

- 1. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]

- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A place for TACE - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, a key building block in medicinal chemistry and drug discovery. This document details its melting point, discusses its solubility characteristics, and provides standardized experimental protocols for determining these properties.

Core Physicochemical Data

The physical properties of 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 104 - 106 °C | [1] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [1] |

| Molecular Weight | 243.31 g/mol | [2] |

| Appearance | Solid (white to off-white) | [1] |

| CAS Number | 187834-88-4 | [1] |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for the characterization and application of chemical compounds. The following are detailed, standard methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing samples)

Procedure:

-

Sample Preparation: Place a small amount of dry 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be packed into the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[7]

-

Heating: Begin heating the apparatus. For an unknown compound or a first determination, a rapid heating rate can be used to find an approximate melting range.

-

Melting Point Range Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5][7] A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.[8]

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

Materials:

-

1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide

-

Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

-

Small vials or flasks with airtight seals

-

Shaker or agitator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Application in Drug Discovery Workflow

1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide is a valuable building block in drug discovery due to its protected piperidine ring and reactive hydrazide functional group. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the hydrazide moiety. The piperidine scaffold is a common motif in many approved drugs. The following diagram illustrates a typical workflow where this compound is utilized.

Caption: Synthetic workflow utilizing the starting material in drug discovery.

This workflow highlights the journey from a versatile chemical building block to a potential drug candidate, underscoring the importance of such scaffolds in the development of new therapeutics.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Understanding the role of the Boc protecting group in hydrazide compounds

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the management of amine functionalities. Its application to hydrazide and hydrazine moieties is critical in multi-step syntheses, enabling the selective modification of complex molecules. This guide provides an in-depth examination of the Boc group's role in hydrazide chemistry, detailing its application, mechanisms of protection and deprotection, and its significance in pharmaceutical development.

The Core Function of the Boc Group with Hydrazides

Hydrazides (R-CO-NHNH₂) and hydrazines (R-NHNH₂) are highly nucleophilic compounds. The presence of the lone pair of electrons on the terminal nitrogen atom makes them reactive towards a wide range of electrophiles. In complex synthetic pathways, this reactivity can lead to undesirable side reactions, reducing the yield of the target molecule.

The primary role of the Boc protecting group is to temporarily "mask" the nucleophilicity of the hydrazide's terminal nitrogen. By converting the amine into a carbamate, the Boc group renders it stable to a variety of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] This stability is crucial for performing chemical transformations on other parts of the molecule without affecting the hydrazide functionality. The Boc group can then be cleanly removed under specific acidic conditions to regenerate the free hydrazide for subsequent reactions.[3]

Synthesis of Boc-Protected Hydrazides (Protection)

The most common method for introducing a Boc group onto a hydrazide or hydrazine is through a reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Protection: The nucleophilic nitrogen of the hydrazide attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into the stable byproducts carbon dioxide (CO₂) and tert-butanol.[5] While the reaction can proceed without a base, one is often added to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.[6]

The selection of solvent and base can be tailored to the specific substrate. A solventless approach has also been proven effective and aligns with green chemistry principles.[7][8]

| Substrate Type | Reagent | Base (optional) | Solvent | Temp. (°C) | Typical Time | Ref. |

| Hydrazines/Amines | (Boc)₂O | None | Molten (Boc)₂O (Solvent-free) | Room Temp | 15 min - 24 h | [7] |

| Amines | (Boc)₂O | Triethylamine (TEA) | THF / DCM | Room Temp | 1 - 12 h | [6][9] |

| Amino Acids | (Boc)₂O | NaOH / NaHCO₃ | Dioxane/Water, THF/Water | 0 - Room Temp | 2 - 6 h | [4][10] |

| Hydrazines | (Boc)₂O | DMAP (catalyst) | Acetonitrile | Not specified | Not specified | [2] |

This protocol is adapted from a reported efficient and environmentally benign technique.[7]

-

Preparation: Ensure all glassware is oven-dried. In a round-bottom flask equipped with a magnetic stir bar, melt di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) by gentle warming (melting point is 22-24 °C).

-

Reaction: To the stirred, molten (Boc)₂O, gradually add phenylhydrazine (1.0 equivalent). The addition should be slow enough to control the gas evolution (CO₂) and maintain the mixture at or near room temperature.

-

Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, the product, N'-phenyl-hydrazinecarboxylic acid tert-butyl ester, typically solidifies upon standing.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by placing it under a high vacuum to remove any volatile impurities.

Cleavage of the Boc Group (Deprotection)

The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal.[2] The deprotection is typically rapid and clean, with trifluoroacetic acid (TFA) being the most common reagent.[6]

Mechanism of Deprotection: The acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen.[11] This is followed by the cleavage of the tert-butyl-oxygen bond, which releases a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by the counter-ion or an added scavenger to form isobutylene.[12] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding salt) and carbon dioxide.[9]

The choice of acid depends on the substrate's sensitivity to harsh conditions and the presence of other acid-labile groups.[13]

| Reagent | Typical Concentration | Solvent(s) | Temp. (°C) | Typical Time | Typical Yield (%) | Notes & Considerations |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | 90-99% | Highly effective and common; volatile acid is easily removed. Can cleave other acid-labile groups.[1][13] |

| Hydrochloric Acid (HCl) | 4 M | Dioxane, Ethyl Acetate | 0 to RT | 1 - 4 h | 85-98% | Cost-effective. Dioxane is hazardous; can be corrosive.[2][13] |

| p-Toluenesulfonic Acid (p-TsOH) | 1-3 equiv. | Toluene, Methanol | 50 - 100 | 2 - 12 h | 80-95% | Milder, non-volatile acid; requires heating which may not be suitable for all substrates.[13] |

| Oxalyl Chloride | 3 equiv. | Methanol | Room Temp | < 4 h | >70% | Effective for substrates with other acid-labile groups (e.g., esters) that are cleaved by TFA.[10] |

| Trifluoromethanesulfonic Acid (TfOH) | 5 equiv. | CF₃CH₂OH/CH₂Cl₂ | -40 | < 2 min | 60-86% | Extremely strong acid for rapid deprotection of electron-rich systems.[14] |

Protocol 1: Using Trifluoroacetic Acid (TFA) in DCM [1][13] This is a general and widely applicable method.

-

Dissolution: Dissolve the Boc-protected hydrazide (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents, often used as a 25-50% v/v solution in DCM) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress via TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, typically the TFA salt of the deprotected hydrazide, can often be used directly or purified further. For isolation of the free base, the residue can be dissolved in an appropriate solvent and washed carefully with a saturated aqueous solution of sodium bicarbonate.[1]

Protocol 2: Using HCl in Dioxane [1] This method is a common alternative to TFA.

-

Dissolution: Dissolve the Boc-protected hydrazide (1.0 equivalent) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

-

Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution at room temperature.

-

Reaction: Stir the mixture for 1-4 hours, monitoring by TLC. A precipitate of the hydrochloride salt may form during the reaction.

-

Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[1]

Applications in Research and Drug Development

Boc-protected hydrazides are versatile and crucial intermediates in medicinal chemistry and drug development.[15][16]

-

Peptide Synthesis: Boc-hydrazide (tert-butyl carbazate) is used to introduce a protected hydrazide moiety, which can serve as a C-terminal group or as a linker for creating peptide conjugates.[15]

-

Synthesis of Heterocycles: The deprotected hydrazide is a key building block for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many pharmaceutical agents.[15][16]

-

Bioconjugation: In the development of Antibody-Drug Conjugates (ADCs), Boc-protected hydrazide linkers are synthesized and stored. The Boc group is removed in a final step to reveal the reactive hydrazide, which can then be conjugated to an aldehyde or ketone on a modified antibody or payload, forming a stable hydrazone linkage.[1]

-

Pharmaceutical Intermediates: Boc-hydrazide serves as a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), facilitating efficient and high-yield production pathways.[15][16]

General Experimental Workflow

The protection-deprotection sequence is a common cycle in multi-step organic synthesis. The workflow ensures the sensitive hydrazide group is masked during intermediate steps and regenerated when needed for the next transformation.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of hydrazides in organic synthesis. Its stability under a wide range of conditions, coupled with its clean and efficient removal under mild acidic protocols, makes it a preferred choice for chemists. The strategic use of Boc protection enables the construction of complex molecular architectures, playing a vital role in the synthesis of pharmaceuticals, peptides, and advanced materials. Understanding the mechanisms, reaction conditions, and applications outlined in this guide is fundamental for professionals in chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Synthesis Pathways for 1-Boc-Isonipecotic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis pathways for 1-Boc-isonipecotic acid hydrazide, a key building block in medicinal chemistry and drug development. This document outlines the primary multi-step synthesis, including experimental protocols and data, as well as an exploration of a potential one-pot alternative. The information is presented to aid researchers and scientists in the efficient and effective production of this versatile intermediate.

Introduction

This compound, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the hydrazide moiety, making it an invaluable tool in the synthesis of complex pharmaceutical agents. Its structural motif is found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.

Primary Synthesis Pathway: A Three-Step Approach

The most common and well-established method for the synthesis of this compound is a three-step process commencing with the protection of isonipecotic acid, followed by esterification, and culminating in hydrazinolysis.

Caption: Primary three-step synthesis pathway for this compound.

Step 1: Boc Protection of Isonipecotic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) with a tert-butyloxycarbonyl group. This is typically achieved by reacting isonipecotic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid (1 equivalent) in a suitable solvent such as a mixture of water and tert-butanol or dichloromethane.

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture at 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous residue to acidic (pH 2-3) using a suitable acid (e.g., 1N HCl).

-

Isolation: The resulting white precipitate of 1-Boc-isonipecotic acid is collected by filtration, washed with water, and dried under vacuum.

Step 2: Esterification of 1-Boc-Isonipecotic Acid

The carboxylic acid functionality of 1-Boc-isonipecotic acid is then converted to a methyl or ethyl ester. This is commonly accomplished through Fischer esterification, using an excess of the corresponding alcohol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

-

Reaction Setup: Suspend 1-Boc-isonipecotic acid (1 equivalent) in methanol or ethanol (5-10 volumes).

-

Catalyst Addition: Cool the mixture to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (0.1-0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl or ethyl 1-Boc-isonipecotate. A yield of 94% has been reported for the synthesis of ethyl isonipecotate from isonipecotic acid using thionyl chloride in ethanol.[1]

Step 3: Hydrazinolysis of the Ester

The final step is the conversion of the methyl or ethyl ester to the desired hydrazide. This is achieved by reacting the ester with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: Dissolve the methyl or ethyl 1-Boc-isonipecotate (1 equivalent) in a suitable alcohol, such as methanol or ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.5-3.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, often precipitates out of the solution and can be collected by filtration.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step in the primary synthesis pathway. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | 1-Boc-Isonipecotic Acid | 90-99 | >98 |

| 2 | Methyl/Ethyl 1-Boc-Isonipecotate | 85-95 | >97 |

| 3 | This compound | 80-90 | >98 |

Alternative Synthesis: A Potential One-Pot Approach

While the three-step synthesis is reliable, a one-pot synthesis could offer advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis would involve the sequential addition of reagents without the isolation of intermediates.

Caption: Conceptual workflow for a one-pot synthesis of this compound.

Conceptual Experimental Workflow:

-

Boc Protection: Isonipecotic acid would be dissolved in a suitable solvent and treated with (Boc)₂O and a base.

-

Esterification: Following the completion of the protection step, an alcohol and an acid catalyst would be added directly to the reaction mixture. The reaction would then be heated to drive the esterification.

-

Hydrazinolysis: After ester formation, hydrazine hydrate would be introduced to the reaction, which would then be heated to reflux to form the final hydrazide.

While theoretically feasible, the development of a robust and high-yielding one-pot synthesis would require careful optimization of reaction conditions, solvents, and reagents to minimize side reactions and ensure compatibility between the different reaction steps.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The well-established three-step pathway provides a reliable and high-yielding route to this important building block. This guide has provided detailed experimental protocols and a summary of quantitative data to assist researchers in their synthetic endeavors. Further research into a more streamlined one-pot synthesis could offer future improvements in the production of this valuable compound.

References

The Multifaceted Therapeutic Potential of Isonipecotic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, a cyclic gamma-aminobutyric acid (GABA) analog, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, primarily centered on the modulation of the GABAergic system. As the principal inhibitory neurotransmitter in the central nervous system (CNS), GABA plays a crucial role in regulating neuronal excitability. Consequently, dysfunction in GABAergic signaling is implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the biological activities of isonipecotic acid derivatives, with a focus on their therapeutic potential as anticonvulsants and agents for neurodegenerative diseases such as Alzheimer's. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

The primary mechanism through which many isonipecotic acid derivatives exert their effects is the inhibition of GABA transporters (GATs).[1][2] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3] By blocking these transporters, isonipecotic acid derivatives increase the extracellular concentration of GABA, enhancing GABAergic neurotransmission and producing a net inhibitory effect on the CNS.[1] There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and GAT4.[4] Many derivatives show selectivity for specific GAT subtypes, which is a key area of research for developing targeted therapies with improved side-effect profiles.[4]

Beyond GABA transporter inhibition, certain isonipecotic acid derivatives have been investigated for their activity as cholinesterase inhibitors.[5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to ameliorate the cholinergic deficit observed in patients.[5] The dual ability of some isonipecotic acid derivatives to modulate both the GABAergic and cholinergic systems makes them particularly interesting candidates for complex neurodegenerative disorders.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various isonipecotic acid derivatives, providing a comparative overview of their potency against different targets.

Table 1: Anticonvulsant Activity of Isonipecotic Acid Derivatives

| Compound | Animal Model | Seizure Type | Dose (mg/kg) | Protection (%) | Reference |

| 5b | Mouse | MES | 100 | Positive | [6] |

| 5d | Mouse | MES | 100 | Positive | [6] |

| 5f | Mouse | MES | 30 | Positive | [6] |

| 5h | Mouse | MES | 100 | Positive | [6] |

| 5b | Mouse | scPTZ | 100 | Protective | [6] |

| 5d | Mouse | scPTZ | 100 | Protective | [6] |

| 5f | Mouse | scPTZ | 100 | Protective | [6] |

| 5h | Mouse | scPTZ | 100 | Protective | [6] |

*MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole

Table 2: Inhibition of GABA Transporters by Isonipecotic Acid Derivatives

| Compound | Target | IC50 (µM) | Reference |

| (S)-4 | GAT-1 | >200 | [4] |

| (S)-4 | GAT-2 | 21 | [4] |

| (S)-4 | GAT-3 | 5 | [4] |

| (S)-4 | BGT-1 | 140 | [4] |

Table 3: Cholinesterase Inhibition by Isonipecotamide Derivatives

| Compound | Target | Ki (µM) | Reference |

| 1 | Thrombin | 0.006 | [5] |

| 1 | eeAChE | 0.058 | [5] |

| 1 | eqBChE | 6.95 | [5] |

*eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Experimental Protocols

Synthesis of Isonipecotic Acid Derivatives

A general method for the synthesis of isonipecotamide derivatives involves the coupling of 1-(pyridin-4-yl)piperidine-4-carboxylic acid with appropriate aniline intermediates.[5]

Materials:

-

1-(pyridin-4-yl)piperidine-4-carboxylic acid

-

Appropriate aniline intermediate

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry N,N-Dimethylformamide (DMF)

-

Ice

-

Diethyl ether

Procedure:

-

Dissolve 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry DMF (10 mL).

-

Add TBTU (1.00 mmol) and DIPEA (4.00 mmol) to the solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the appropriate aniline intermediate (1.2 mmol).

-

Continue stirring the reaction mixture at room temperature for 48-72 hours.

-

Pour the reaction mixture onto ice.

-

Filter the resulting precipitate, collect it, and wash it with diethyl ether to yield the desired compound.[5]

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7]

Materials:

-

Male CF-1 or C57BL/6 mice

-

Electroshock apparatus

-

Corneal electrodes

-

0.5% Tetracaine hydrochloride solution

-

0.9% Saline solution

-

Test compound and vehicle

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

-

At the time of peak effect of the compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[7]

-

Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.[7]

-

Deliver a 60 Hz alternating current (typically 50 mA in mice) for 0.2 seconds through the corneal electrodes.[7]

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the hindlimb tonic extensor component is considered protection.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[8]

Materials:

-

Male CF-1 mice

-

Pentylenetetrazole (PTZ) solution

-

Test compound and vehicle

-

Syringes and needles

Procedure:

-

Administer the test compound or vehicle to the mice.

-

At the time of peak effect, administer a convulsant dose of PTZ (typically 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observe the mice for a period of 30 minutes for the occurrence of seizures, typically characterized by clonic spasms of the forelimbs, head, and/or body.

-

The absence of a defined seizure endpoint (e.g., a 5-second period of clonic spasms) is considered protection.

GABA Transporter (GAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[9][10]

Materials:

-

HEK293 cells transiently or stably expressing the desired human GAT subtype (e.g., GAT1)

-

[³H]-GABA

-

Unlabeled GABA

-

Test compound

-

Appropriate buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation counter or microtiter plates with embedded scintillant

Procedure:

-

Plate the GAT-expressing cells in appropriate culture plates.

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells with the test compound at various concentrations or vehicle for a specified time.

-

Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.[9]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of [³H]-GABA taken up using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (ATCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCh, DTNB, and the test compound in the phosphate buffer.

-

In a 96-well plate, add the buffer, test compound at various concentrations, and AChE solution.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the ATCh and DTNB solution.

-

The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Calculate the rate of the reaction and the percent inhibition for each concentration of the test compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified GABAergic signaling pathway and the inhibitory action of isonipecotic acid derivatives on GAT1.

Caption: Cholinergic signaling at the synapse and the inhibitory role of certain isonipecotic acid derivatives on Acetylcholinesterase (AChE).

Caption: A typical experimental workflow for screening isonipecotic acid derivatives for anticonvulsant activity.

Conclusion

Isonipecotic acid derivatives represent a promising class of compounds with significant potential for the treatment of various CNS disorders. Their ability to modulate the GABAergic system through the inhibition of GABA transporters provides a strong rationale for their development as anticonvulsant agents. Furthermore, the emerging evidence of their activity on the cholinergic system opens up exciting possibilities for their application in neurodegenerative diseases like Alzheimer's, potentially offering a multi-target therapeutic approach. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this versatile chemical scaffold. Future research should focus on elucidating the structure-activity relationships for subtype-selective GAT inhibition and optimizing the dual-targeting profiles to develop novel therapeutics with enhanced efficacy and safety.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. bioivt.com [bioivt.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 1-Boc-Isonipecotic Acid Hydrazide for Researchers and Drug Development Professionals

Introduction

1-Boc-Isonipecotic acid hydrazide, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS No. 188735-21-9), is a key building block in medicinal chemistry and drug development. Its piperidine core and protected hydrazide functionality make it a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds, including enzyme inhibitors and modulators of sodium channels. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and analysis, and a logical workflow for supplier qualification.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is critical to ensure the quality and consistency of starting materials in research and development. The following table summarizes commercially available sources for high-purity this compound. Purity claims are as stated by the suppliers and may require independent verification.

| Supplier | Stated Purity/Specifications | CAS Number |

| Synblock | ≥ 98% | 188735-21-9 |

| ChemBK | High Purity | 188735-21-9 |

| 001CHEMICAL | High Purity | 188735-21-9 |

| Cymit Química S.L. | ≥ 95% | 188735-21-9 |

| Fisher Scientific | 98+% (for the related 1-Boc-isonipecotic acid) | 84358-13-4 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purity analysis of this compound. These are based on established chemical principles and may be adapted from procedures for structurally related molecules.

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding ethyl ester.

Materials:

-

1-Boc-isonipecotic acid ethyl ester

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Boc-isonipecotic acid ethyl ester (1 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample diluent: Acetonitrile/water (1:1, v/v)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection wavelength: 210 nm

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Supplier Qualification Workflow

The selection of a high-purity chemical supplier is a critical process that requires a structured approach to ensure consistent quality and mitigate risks in research and development. The following diagram illustrates a logical workflow for qualifying a new supplier.

Caption: Logical workflow for qualifying a commercial chemical supplier.

This guide provides a foundational resource for researchers and professionals working with this compound. By understanding the commercial landscape, employing robust experimental protocols, and implementing a thorough supplier qualification process, the integrity and success of research and development endeavors can be significantly enhanced.

Safety and handling guidelines for 1-Boc-Isonipecotic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Boc-Isonipecotic acid hydrazide (tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety and handling guidelines, and typical reactivity.

Chemical and Physical Properties

This compound is a heterocyclic building block utilized in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the hydrazide functionality, preventing interference from the otherwise reactive secondary amine. This feature is crucial for its application in multi-step syntheses.[1] It is primarily used in the development of pharmaceuticals, including as a key intermediate in the preparation of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors and sodium channel blockers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 187834-88-4 | [2][3] |

| Molecular Formula | C11H21N3O3 | [2][3] |

| Molecular Weight | 243.30 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 104-106 °C | [4] |

| Boiling Point (Predicted) | 409.2 ± 34.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 201.291 °C | [4] |

| pKa (Predicted) | 13.01 ± 0.20 | [4] |

| Solubility | Soluble in organic solvents. | [1] |

Safety and Handling Guidelines

The following safety and handling guidelines are based on available Safety Data Sheets (SDS). It is imperative to consult the specific SDS provided with the product before handling.

Hazard Identification

This compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures and Personal Protective Equipment (PPE)

Table 2: Recommended Handling and Protective Measures

| Category | Recommendation |

| Ventilation | Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area. |

| Eye/Face Protection | Wear safety glasses with side-shields, chemical goggles, or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a freezer under -20°C in an inert atmosphere.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for this compound are largely unavailable in public literature. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, mutagenicity, and environmental fate. Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. The toxicological properties of piperidine derivatives can vary widely based on their substitution. In vitro studies on other piperidine compounds often assess cytotoxicity using assays like the MTT assay to determine cell viability.

Experimental Protocols and Reactivity

While specific experimental protocols for the synthesis and reactions of this compound are not extensively published, its synthesis logically follows from the corresponding ester, and its reactivity is characteristic of a protected hydrazide.

Synthesis of this compound

A common method for the synthesis of hydrazides is the hydrazinolysis of an ester. The following is a generalized protocol based on this principle.

Protocol: Synthesis via Hydrazinolysis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in a suitable alcohol solvent, such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

-

Purification: If necessary, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Reactivity and Use in Synthesis

The hydrazide functional group is a versatile nucleophile and can participate in various condensation and coupling reactions.[1] A primary application is the formation of hydrazones through reaction with aldehydes and ketones.

Protocol: General Hydrazone Formation

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Carbonyl: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the hydrazone product can often be isolated by filtration if it precipitates, or by standard aqueous work-up and purification.

This reactivity makes this compound a valuable intermediate for constructing more complex molecules, such as those containing pyrazole or other heterocyclic systems.

Signaling Pathways